4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C10H12N4OS and its molecular weight is 236.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
4-Amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol derivatives have been synthesized and evaluated for their anticancer activity against various cancer types, including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers. These derivatives have shown promising results in screenings against a panel of 60 cell lines at a fixed dose of 10 µM (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Synthesis and Chemical Reactivity
The compound has been involved in the synthesis of various heterocyclic compounds. For instance, it has been used in reactions with 2-bromopropionic acid, ethylene chlorohydrine, chloroacetamide, and other compounds to yield new 3-sulfanyl-1,2,4-triazoles. These synthesis processes highlight the chemical versatility and reactivity of the triazole-thiol compound (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).
Molecular Structure Analysis
The molecular structure of this compound has been determined using X-ray diffraction techniques. This analysis is crucial for understanding its chemical properties and potential applications in various fields, such as material science and pharmaceuticals (Șahin et al., 2011).
Biological Activity Determination
There has been significant research into the biological activities of this compound derivatives. These activities range from diuretic and antidiuretic effects to the potential for bioactivity in various medical applications, indicating a broad spectrum of possible uses in healthcare and drug development (Kravchenko, 2018).
Spectroscopic Characterization and Reactive Properties
The compound has been characterized spectroscopically and its reactive properties have been evaluated through density functional theory (DFT) calculations and molecular dynamics simulations. This research aids in understanding its potential as an antioxidant and its α-glucosidase inhibitory activities (Pillai et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
- The primary target of this compound is likely to be monoamine oxidase (MAO) . MAO inhibitors prevent the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine by binding to MAO, thus elevating their levels in nerve endings. This sustained activity of neurotransmitters may contribute to antidepressant effects .
- The compound interacts with the benzylic position of the benzene ring. The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, favoring substitution at this position. This resonance stabilization influences the compound’s reactivity and selectivity .
Target of Action
Mode of Action
Properties
IUPAC Name |
4-amino-3-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-15-8-4-2-7(3-5-8)6-9-12-13-10(16)14(9)11/h2-5H,6,11H2,1H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGVZQCLIGREBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NNC(=S)N2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356402 |
Source
|
Record name | 4-Amino-5-[(4-methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93073-14-4 |
Source
|
Record name | 4-Amino-5-[(4-methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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